5-Ethylthiophene-2-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
5-Ethylthiophene-2-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 56921-00-7
Introduction
5-Ethylthiophene-2-sulfonyl chloride is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which serves as a gateway for the synthesis of a diverse array of sulfonamide derivatives. The thiophene scaffold, a well-regarded pharmacophore, imparts unique physicochemical properties to the resulting molecules, often enhancing their biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of 5-Ethylthiophene-2-sulfonyl chloride, from its synthesis and characterization to its applications in the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key building block.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 56921-00-7 | |
| Molecular Formula | C6H7ClO2S2 | [1] |
| Molecular Weight | 210.7 g/mol | [1] |
| Physical Form | Liquid | |
| Storage Temperature | -20°C | |
| Purity | Typically ≥95% |
Safety Profile:
5-Ethylthiophene-2-sulfonyl chloride is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
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Signal Word: Danger.
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Precautionary Statements: P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501.
Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride: A Step-by-Step Protocol
The synthesis of 5-Ethylthiophene-2-sulfonyl chloride is typically achieved through a two-step process, commencing with the preparation of the 2-ethylthiophene precursor, followed by its chlorosulfonation.
Part 1: Synthesis of 2-Ethylthiophene
The synthesis of 2-ethylthiophene can be accomplished via several routes. A common and effective method involves the Wolff-Kishner reduction of 2-acetylthiophene.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-acetylthiophene (1 equivalent), diethylene glycol (as solvent), and hydrazine hydrate (4 equivalents).
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Initial Reaction: Heat the mixture to 130-140°C for 1 hour.
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Addition of Base: After cooling the mixture, add potassium hydroxide pellets (4 equivalents) portion-wise to control the exothermic reaction.
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Wolff-Kishner Reduction: Reheat the mixture to 190-200°C and maintain this temperature for 3-4 hours, allowing the product to distill off as it forms.
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Work-up and Purification: Collect the distillate, wash with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to yield 2-ethylthiophene.
Causality Behind Experimental Choices:
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Hydrazine Hydrate: Serves as the reducing agent, initially forming a hydrazone with the ketone.
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Potassium Hydroxide: A strong base is crucial for the deprotonation steps in the Wolff-Kishner reduction mechanism, leading to the formation of the alkane.
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Diethylene Glycol: A high-boiling solvent is necessary to achieve the required reaction temperature for the reduction.
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Distillation during reaction: This is a key technique to drive the reaction to completion by removing the product as it is formed, following Le Chatelier's principle.
Part 2: Chlorosulfonation of 2-Ethylthiophene
The introduction of the sulfonyl chloride group onto the thiophene ring is achieved via electrophilic substitution using chlorosulfonic acid. The 5-position is the most activated site for electrophilic attack on a 2-substituted thiophene.
Experimental Protocol:
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place a solution of 2-ethylthiophene (1 equivalent) in a dry, inert solvent such as dichloromethane.
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Cooling: Cool the solution to 0-5°C in an ice-salt bath.
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Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C. The addition should be slow to control the exothermic reaction and prevent side reactions.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-Ethylthiophene-2-sulfonyl chloride. Further purification can be achieved by vacuum distillation.
Causality Behind Experimental Choices:
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Chlorosulfonic Acid: A powerful electrophilic reagent that introduces the chlorosulfonyl group onto the aromatic ring.
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Low Temperature: Essential to control the high reactivity of chlorosulfonic acid, minimizing potential side reactions such as polysulfonation and charring.
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Inert Solvent: Dichloromethane is a common choice as it is unreactive under the reaction conditions and facilitates temperature control.
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Aqueous Work-up: The quenching with ice hydrolyzes any remaining chlorosulfonic acid and helps to separate the product. The bicarbonate wash neutralizes any remaining acid.
Caption: Synthetic pathway to 5-Ethylthiophene-2-sulfonyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Ethylthiophene-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamides.
Reaction with Amines (Sulfonamide Formation):
This is the most significant reaction of 5-Ethylthiophene-2-sulfonyl chloride in drug discovery. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol for Sulfonamide Synthesis:
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Reaction Setup: Dissolve 5-Ethylthiophene-2-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
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Addition of Amine and Base: Add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct.
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Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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Aprotic Solvent: Prevents unwanted side reactions of the highly reactive sulfonyl chloride with protic solvents.
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Base: The use of a base is critical to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the amine nucleophile, rendering it unreactive.
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Stoichiometry: A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride.
Spectroscopic Characterization
The structural elucidation of 5-Ethylthiophene-2-sulfonyl chloride relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on the analysis of similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the two protons on the thiophene ring.
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Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the thiophene ring. The coupling constant (J) between these two protons would be in the range of 3-5 Hz.
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Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (δ ~2.8-3.2 ppm) is deshielded due to its proximity to the aromatic ring. The triplet (δ ~1.2-1.5 ppm) will have a typical J value of ~7 Hz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
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Thiophene Carbons: Four signals in the aromatic region (δ ~120-150 ppm). The carbon attached to the sulfonyl chloride group will be the most deshielded.
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Ethyl Carbons: Two signals in the aliphatic region (δ ~15-30 ppm).
IR (Infrared) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride and thiophene moieties.[2][3]
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S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
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Thiophene Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations in the fingerprint region (below 1600 cm⁻¹).[3]
MS (Mass Spectrometry):
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways include the loss of Cl, SO₂, and cleavage of the ethyl group.
Applications in Drug Discovery and Development
The primary application of 5-Ethylthiophene-2-sulfonyl chloride in drug development is as a precursor for the synthesis of thiophenesulfonamides. This class of compounds has garnered significant attention due to its wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and can offer improved metabolic stability and potency.[5]
Thiophenesulfonamides have been investigated for a variety of therapeutic applications, including:
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Anticancer Agents: Many thiophenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[4]
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Antimicrobial Agents: The sulfonamide functional group is a classic pharmacophore for antibacterial drugs. Thiophene-based sulfonamides have been explored for their activity against various bacterial and fungal strains.[6]
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Anti-inflammatory Agents: Certain thiophenesulfonamides have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
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Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group, making these compounds effective inhibitors of various metalloenzymes.
The ethyl group at the 5-position of the thiophene ring can be strategically utilized to modulate the lipophilicity and steric bulk of the final drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Conclusion
5-Ethylthiophene-2-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis, well-defined reactivity, and the inherent pharmacological potential of the resulting thiophenesulfonamides make it an indispensable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the quest for new and improved therapeutics. The continued exploration of derivatives of 5-Ethylthiophene-2-sulfonyl chloride holds significant promise for the future of drug discovery.
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